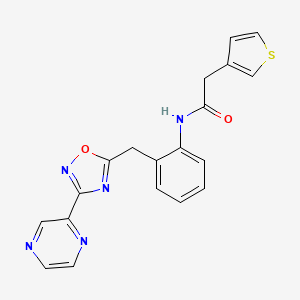

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that features a unique combination of pyrazine, oxadiazole, phenyl, and thiophene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and diverse chemical reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide typically involves multiple steps:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with an appropriate nitrile oxide.

Attachment of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction.

Coupling with the Phenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Incorporation of the Thiophene Ring: The thiophene ring can be attached through a similar cross-coupling reaction or via direct functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 1,2,4-oxadiazole ring in the compound is susceptible to nucleophilic substitution at the C-5 position due to electron-deficient aromaticity. For example:

-

Reaction with hydrazine derivatives could replace the methylphenyl group, forming hydrazide analogs .

-

Thiol-containing nucleophiles (e.g., thiourea) may substitute the oxadiazole-linked methyl group, generating thioether derivatives .

Example Reaction Pathway:

Compound+R-NH2→N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)amino)phenyl)-2-(thiophen-3-yl)acetamide

Conditions: Reflux in ethanol with catalytic ZnCl₂ .

Cyclization Reactions

The acetamide group can participate in cyclization with adjacent functional groups. For instance:

-

Intramolecular cyclization under acidic conditions (e.g., POCl₃) forms fused heterocycles like thiazolidinones or oxazoles .

-

Microwave-assisted cyclization with aldehydes generates Schiff base intermediates, as observed in similar oxadiazole-acetamide hybrids .

Key Data:

| Reaction Type | Conditions | Yield (%) | Time (min) |

|---|---|---|---|

| Conventional Cyclization | Reflux, DMF, 120°C | 65–75 | 240–360 |

| Microwave-Assisted | 250 W, 140°C, ZnCl₂ catalyst | 85–92 | 8–10 |

Source: Adapted from oxadiazole synthesis in .

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Forms carboxylic acid derivatives (e.g., 2-(thiophen-3-yl)acetic acid ).

Mechanism:

Acetamide+H2OH+/OH−2-(Thiophen-3-yl)acetic acid+Amine Byproduct

Kinetics: Hydrolysis rates depend on solvent polarity and temperature .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS at the α-position (C-2 or C-5):

Regioselectivity:

Substitution occurs preferentially at the α-position due to electron-rich sulfur atom directing effects .

Cross-Coupling Reactions

The pyrazine ring enables palladium-catalyzed coupling:

-

Suzuki-Miyaura Coupling: Reacts with arylboronic acids to form biaryl derivatives .

-

Heck Reaction: Alkenes conjugate to the pyrazine C-H bonds .

Example:

Compound+Ph-B(OH)2Pd(PPh3)4N-(2-((3-(6-phenylpyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide

Conditions: DMF, K₂CO₃, 80°C, 12 h .

Oxidation of Thiophene

The thiophene moiety oxidizes to form sulfoxide or sulfone derivatives:

Impact on Bioactivity:

Sulfone derivatives often exhibit enhanced metabolic stability compared to thioethers .

Schiff Base Formation

The primary amine (if generated via hydrolysis) reacts with carbonyl compounds:

Amine Intermediate+RCHO→Schiff Base+H2O

Applications: Used to synthesize bioactive hydrazone analogs .

Photochemical Reactions

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. For instance, derivatives of 1,2,4-oxadiazole have been shown to exhibit significant antiproliferative activity against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against prostate cancer cell lines, indicating their effectiveness as potential chemotherapeutic agents .

Antimicrobial Activity

Compounds similar to N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide have also been investigated for their antimicrobial properties. Research indicates that oxadiazole derivatives possess activity against a range of bacterial strains, suggesting their utility in developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Recent advancements in synthetic methodologies have improved yields and reduced the environmental impact of these processes .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition of biological processes such as cell division or protein synthesis. The exact pathways depend on the specific application and target organism.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide

- N-(2-(1,2,4-Triazol-3-yl)phenyl)-2-(thiophen-3-yl)acetamide

- N-(2-(1,3,4-Thiadiazol-2-yl)phenyl)-2-(thiophen-3-yl)acetamide

Uniqueness

Compared to these similar compounds, N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide stands out due to the presence of the pyrazine ring, which can enhance its biological activity and chemical reactivity. This unique structure may confer advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.

Activité Biologique

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide is a compound that integrates multiple pharmacophores, including oxadiazole and thiophene moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

The compound's molecular formula is C17H15N7O3 with a molecular weight of 365.3 g/mol. The structure comprises a pyrazinyl group attached to an oxadiazole moiety, which is further linked to a phenyl ring and a thiophene group. This unique structure is pivotal for its biological activity.

-

Anticancer Activity :

- The 1,3,4-oxadiazole derivatives have been shown to exhibit significant anticancer potential by targeting various enzymes involved in cancer cell proliferation. These include thymidylate synthase and histone deacetylases (HDAC). The compound may inhibit telomerase activity, which is crucial for cancer cell immortality .

- A study highlighted that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

-

Antimicrobial Properties :

- Compounds containing the oxadiazole ring have demonstrated broad-spectrum antimicrobial activity. They are effective against various bacterial strains and fungi by disrupting cellular processes .

- Research indicates that the incorporation of a pyrazine ring enhances the antimicrobial efficacy due to increased lipophilicity and better membrane penetration .

-

Neuroprotective Effects :

- Some studies have reported neuroprotective properties attributed to oxadiazole derivatives through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in neurotransmitter degradation. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions .

- The compound's antioxidant properties also contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Inhibition of HDAC, telomerase | , |

| Antimicrobial | Disruption of cell membranes | , |

| Neuroprotective | AChE/BChE inhibition | , |

Case Studies

-

Anticancer Efficacy :

A study investigated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results showed that compounds similar to this compound induced significant apoptosis in breast and lung cancer cells at micromolar concentrations . -

Neuroprotective Role :

In vitro assays demonstrated that the compound effectively inhibited AChE with an IC50 value comparable to known inhibitors like donepezil. This suggests potential therapeutic applications in Alzheimer's disease management .

Propriétés

IUPAC Name |

N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-thiophen-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2S/c25-17(9-13-5-8-27-12-13)22-15-4-2-1-3-14(15)10-18-23-19(24-26-18)16-11-20-6-7-21-16/h1-8,11-12H,9-10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJZRERRDKPAQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.